ALV2

CRBN binding Target engagement E3 ligase recruitment

ALV2 is a selective molecular glue degrader of Helios (IKZF2) with minimal activity against Ikaros/Aiolos and no GSPT1 degradation. Ideal for clean Treg phenotype studies, it provides precise Helios pathway interrogation without confounding pan-IKZF effects. Essential for labs developing next-gen immuno-oncology therapeutics. Request a quote for bulk procurement or custom synthesis.

Molecular Formula C26H26ClN5O5
Molecular Weight 524.0 g/mol
Cat. No. B10827672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameALV2
Molecular FormulaC26H26ClN5O5
Molecular Weight524.0 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NC(C)(C)C2=CC(=CC=C2)NC3=CC(=O)N(C3=O)C4CCC(=O)NC4=O)Cl
InChIInChI=1S/C26H26ClN5O5/c1-14-7-8-17(12-18(14)27)29-25(37)31-26(2,3)15-5-4-6-16(11-15)28-19-13-22(34)32(24(19)36)20-9-10-21(33)30-23(20)35/h4-8,11-13,20,28H,9-10H2,1-3H3,(H2,29,31,37)(H,30,33,35)
InChIKeyYKFHBIMJVFQOQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chloro-4-methylphenyl)-3-[2-[3-[[1-(2,6-dioxopiperidin-3-yl)-2,5-dioxopyrrol-3-yl]amino]phenyl]propan-2-yl]urea (ALV2): A Selective Helios Molecular Glue Degrader for Immuno-Oncology Research


1-(3-Chloro-4-methylphenyl)-3-[2-[3-[[1-(2,6-dioxopiperidin-3-yl)-2,5-dioxopyrrol-3-yl]amino]phenyl]propan-2-yl]urea, commonly referred to as ALV2, is a small-molecule molecular glue degrader that recruits the E3 ubiquitin ligase substrate receptor cereblon (CRBN) to the zinc-finger transcription factor Helios (IKZF2), thereby promoting its ubiquitination and proteasomal degradation [1]. ALV2 exhibits a molecular weight of 523.97 g/mol (C26H26ClN5O5) and demonstrates high solubility in DMSO (160 mg/mL) . This compound was developed through structure-guided diversification of the imide core to reprogram CRL4CRBN ligase activity toward Helios, a target previously considered 'undruggable' by conventional approaches [1].

Why 1-(3-Chloro-4-methylphenyl)-3-[2-[3-[[1-(2,6-dioxopiperidin-3-yl)-2,5-dioxopyrrol-3-yl]amino]phenyl]propan-2-yl]urea (ALV2) Cannot Be Replaced by Generic CRBN Ligands or Pan-IKZF Degraders


Substitution of ALV2 with generic cereblon ligands (e.g., lenalidomide, pomalidomide) or pan-IKZF degraders (e.g., ALV1) fails to achieve the same experimental outcomes due to fundamental differences in target selectivity and degradation profile. Generic CRBN ligands primarily degrade IKZF1 (Ikaros) and IKZF3 (Aiolos) but do not induce Helios degradation [1]. Conversely, pan-IKZF degraders like ALV1 degrade IKZF1, IKZF2, and IKZF3 simultaneously, confounding interpretation of Helios-specific biology [1]. ALV2's preferential selectivity for Helios over Ikaros/Aiolos, combined with its sparing of GSPT1, enables clean interrogation of Helios-dependent phenotypes in regulatory T cell destabilization and anti-tumor immunity studies [1].

Quantitative Differentiation of 1-(3-Chloro-4-methylphenyl)-3-[2-[3-[[1-(2,6-dioxopiperidin-3-yl)-2,5-dioxopyrrol-3-yl]amino]phenyl]propan-2-yl]urea (ALV2) vs. Closest Analogs and Alternatives


CRBN Binding Affinity: ALV2 vs. Lenalidomide vs. CC-885

ALV2 binds cereblon (CRBN) with an IC50 of 0.57 μM, exhibiting intermediate potency relative to lenalidomide (weaker) and CC-885 (stronger) [1]. This binding affinity is sufficient to induce CRBN-Helios dimerization and subsequent degradation while minimizing off-target recruitment observed with more potent CRBN binders [1].

CRBN binding Target engagement E3 ligase recruitment

Target Selectivity: Proteome-Wide Degradation Profile of ALV2 vs. ALV1

Multiplexed quantitative mass spectrometry analysis of Jurkat cells treated with ALV2 (1 μM, 4 h) revealed preferential degradation of Helios (IKZF2) and Eos (IKZF4), with minimal effects on Ikaros (IKZF1) and Aiolos (IKZF3) [1]. In contrast, ALV1 induced potent degradation of IKZF1, IKZF2, and IKZF3 (pan-IKZF profile), along with CK1α and RPL4 [1]. Neither ALV1 nor ALV2 degraded GSPT1, unlike CC-885 [1].

Selectivity Off-target degradation Proteomics

Functional Consequence: IL-2 Secretion Enhancement by ALV2 vs. Lenalidomide

In stimulated Jurkat cells, ALV2 promoted IL-2 secretion to a significantly greater extent than lenalidomide [1]. While lenalidomide enhances IL-2 production via degradation of Ikaros/Aiolos, the superior IL-2 induction by ALV2 demonstrates that Helios is a more potent repressor of IL-2 expression in this cellular context [1].

Treg destabilization IL-2 secretion Functional assay

In Vivo Target Engagement: Helios Degradation in Murine Tregs Following ALV2 Administration

Intraperitoneal administration of ALV2 (100 mg/kg BID for 7 days) to CrbnI391V/I391V mice resulted in significant degradation of Helios in splenic CD4+ FoxP3+ Tregs, while Ikaros levels remained unaffected [1]. This in vivo selectivity mirrors the compound's in vitro profile and demonstrates target engagement in a therapeutically relevant immune cell population.

In vivo efficacy Pharmacodynamics Treg destabilization

Ex Vivo Treg Destabilization: ALV2 Promotes IFNγ Production in Murine Tregs

Treatment of murine CD4+ Foxp3+ Tregs ex vivo with ALV2 (2 μM) for 4 days, followed by PMA/ionomycin stimulation, resulted in a significant increase in the percentage of IFNγ-producing Tregs compared to DMSO vehicle control [1]. This functional readout demonstrates that pharmacological Helios degradation recapitulates the genetic loss-of-function phenotype of Helios-deficient Tregs [1].

Treg anergy IFNγ production Ex vivo assay

Human Treg Functional Suppression: ALV2 Reduces Suppressive Activity of Human Tregs

Human regulatory T cells expanded in the presence of ALV2 exhibited significantly reduced capacity to suppress the proliferation of responder T cells in a standard suppression assay [1]. This loss of suppressive function was accompanied by increased production of IL-2 and IFNγ upon restimulation, mirroring the phenotype observed in murine Tregs [1].

Human Treg Suppression assay Translational relevance

Validated Application Scenarios for 1-(3-Chloro-4-methylphenyl)-3-[2-[3-[[1-(2,6-dioxopiperidin-3-yl)-2,5-dioxopyrrol-3-yl]amino]phenyl]propan-2-yl]urea (ALV2) in Treg Biology and Immuno-Oncology Research


Elucidating Helios-Specific Functions in Regulatory T Cell Stability and Anergy

Researchers investigating the molecular mechanisms by which Helios maintains Treg anergy and suppressive function should select ALV2 over pan-IKZF degraders or generic CRBN ligands. ALV2's preferential selectivity for Helios over Ikaros/Aiolos enables clean attribution of observed phenotypes (e.g., IL-2 secretion, IFNγ production, loss of suppression) specifically to Helios degradation [1]. This selectivity is critical for dissecting Helios-dependent pathways without confounding effects from Ikaros family members.

Preclinical Evaluation of Treg Destabilization as an Immuno-Oncology Strategy

ALV2 serves as a validated tool compound for preclinical studies exploring Treg destabilization as a therapeutic approach to enhance anti-tumor immunity. In vivo administration of ALV2 to CrbnI391V/I391V mice selectively degrades Helios in Tregs without affecting Ikaros levels [1], providing a model system to assess the impact of pharmacological Helios degradation on tumor growth, immune cell infiltration, and synergy with immune checkpoint inhibitors. This application is supported by ex vivo and in vivo target engagement data [1].

Comparative Degrader Selectivity Profiling in Proteomics Studies

For researchers conducting proteome-wide degradation profiling to benchmark novel CRBN-based degraders, ALV2 provides a well-characterized reference compound with defined selectivity. Quantitative proteomics has established that ALV2 preferentially degrades IKZF2/IKZF4 with minimal effects on IKZF1/IKZF3 and no GSPT1 degradation [1]. This profile contrasts with lenalidomide (IKZF1/IKZF3 only), ALV1 (pan-IKZF plus CK1α/RPL4), and CC-885 (IKZF1 plus GSPT1), making ALV2 an essential comparator for validating the selectivity of new Helios-targeting degraders [1].

Human Treg Ex Vivo Expansion and Functional Characterization

ALV2 can be employed in ex vivo human Treg expansion protocols to generate Helios-deficient Treg populations for functional studies. Treatment of human Tregs with ALV2 during expansion reduces their suppressive activity and increases their production of effector cytokines (IL-2, IFNγ) upon restimulation [1]. This application enables investigation of Helios biology in primary human immune cells and provides a platform for screening combination therapies that may enhance the anti-tumor immune response.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for ALV2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.